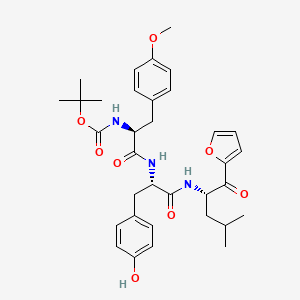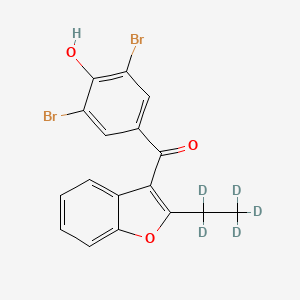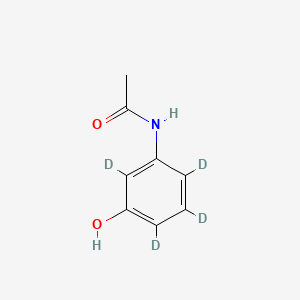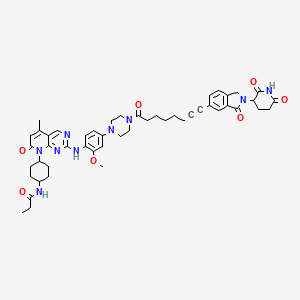
PROTAC TTK degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC TTK degrader-2 is a potent threonine tyrosine kinase (TTK) degrader. This compound is part of the proteolysis-targeting chimera (PROTAC) family, which is designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This compound has shown significant anticancer activity, particularly in colorectal cancer models .
准备方法
The synthesis of PROTAC TTK degrader-2 involves multiple steps, including the preparation of the linker and the conjugation of the target protein ligand and the E3 ligase ligand. The synthetic route typically involves organic synthesis techniques such as amide bond formation, esterification, and click chemistry. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and stability of the compound. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
化学反应分析
PROTAC TTK degrader-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its binding affinity and degradation efficiency.
Reduction: This reaction can be used to reduce any oxidized intermediates formed during synthesis.
Substitution: This reaction is crucial for modifying the linker or the ligands to improve the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
科学研究应用
PROTAC TTK degrader-2 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of targeted protein degradation and to develop new PROTAC molecules with improved properties.
Biology: It helps in understanding the role of TTK in cellular processes and its potential as a therapeutic target.
Medicine: this compound is being investigated for its anticancer properties, particularly in colorectal cancer.
作用机制
PROTAC TTK degrader-2 exerts its effects by forming a ternary complex with the target protein (TTK) and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of TTK, marking it for degradation by the proteasome. The degradation of TTK disrupts its role in cell division and proliferation, leading to the inhibition of cancer cell growth .
相似化合物的比较
PROTAC TTK degrader-2 is unique in its high potency and selectivity for TTK. Similar compounds include:
dBET1: A PROTAC that targets BET proteins for degradation.
ARV-825: A PROTAC that recruits BRD4 to the E3 ubiquitin ligase cereblon, leading to BRD4 degradation.
GMB-475: A BCR-ABL1 tyrosine kinase degrader that overcomes drug resistance
These compounds share the common mechanism of targeted protein degradation but differ in their target proteins and therapeutic applications.
属性
分子式 |
C49H57N9O7 |
|---|---|
分子量 |
884.0 g/mol |
IUPAC 名称 |
N-[4-[2-[4-[4-[8-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]oct-7-ynoyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]propanamide |
InChI |
InChI=1S/C49H57N9O7/c1-4-42(59)51-34-14-16-35(17-15-34)58-45(62)26-31(2)38-29-50-49(54-46(38)58)52-39-19-18-36(28-41(39)65-3)55-22-24-56(25-23-55)44(61)11-9-7-5-6-8-10-32-12-13-33-30-57(48(64)37(33)27-32)40-20-21-43(60)53-47(40)63/h12-13,18-19,26-29,34-35,40H,4-7,9,11,14-17,20-25,30H2,1-3H3,(H,51,59)(H,50,52,54)(H,53,60,63) |
InChI 键 |
XWOZFCIASHOPCP-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCCCC#CC6=CC7=C(CN(C7=O)C8CCC(=O)NC8=O)C=C6)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



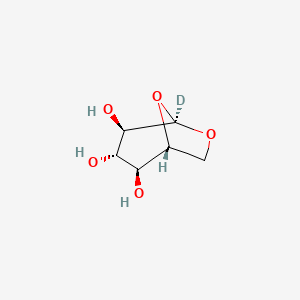

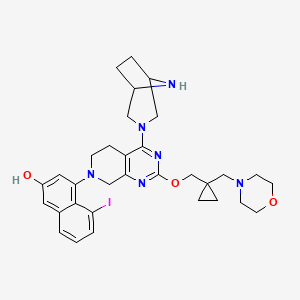


![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
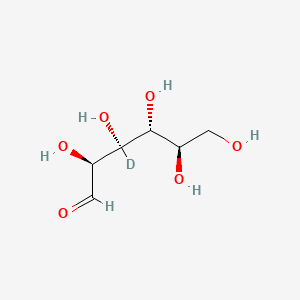
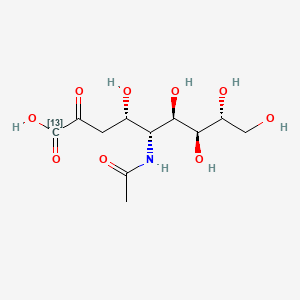
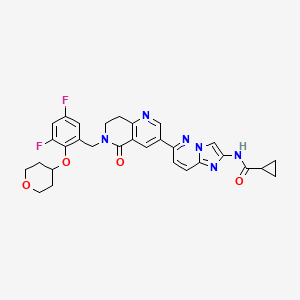
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
